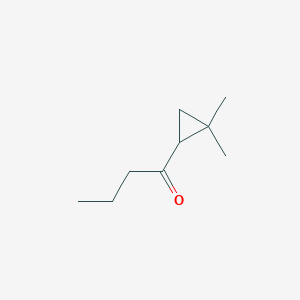

1-(2,2-Dimethylcyclopropyl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethylcyclopropyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-5-8(10)7-6-9(7,2)3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXFTOZMPWWWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1CC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 2,2 Dimethylcyclopropyl Butan 1 One and Substituted Cyclopropyl Ketones

Ring-Opening Reactions and Associated Pathways

The C-C bonds of the cyclopropane (B1198618) ring are susceptible to cleavage, leading to the formation of linear, functionalized molecules. This reactivity has been extensively studied and exploited for the synthesis of more complex structures.

The acid-catalyzed ring-opening of cyclopropyl (B3062369) ketones is a classic transformation that typically proceeds through protonation of the carbonyl oxygen. This enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack. The mechanism can be considered a hybrid of SN1 and SN2 pathways. byjus.com

The process begins with the protonation of the carbonyl oxygen, which creates a better leaving group. byjus.com Subsequently, the carbon-oxygen bond begins to weaken, leading to the development of a partial positive charge on the more substituted carbon atom of the cyclopropane ring. byjus.com Before a full carbocation can form, a nucleophile attacks the electrophilic carbon, typically from the backside, resulting in the opening of the ring. byjus.com In the case of asymmetric epoxides, which share mechanistic similarities, the nucleophile preferentially attacks the more substituted carbon. byjus.com For cyclopropyl ketones, the regioselectivity of the ring opening can be influenced by the specific structure of the ketone and the reaction conditions. acs.org

For 1-(2,2-dimethylcyclopropyl)butan-1-one, acid catalysis would involve protonation of the butanoyl oxygen, followed by nucleophilic attack at one of the cyclopropyl carbons, leading to ring cleavage and the formation of an enol or subsequent keto tautomer. The presence of the two methyl groups on the cyclopropane ring would influence the regioselectivity of the ring opening.

Transition metals, particularly nickel and phosphine-based catalysts, have emerged as powerful tools for effecting the ring-opening of cyclopropyl ketones under mild and selective conditions.

Organophosphines can catalyze the ring-opening of unactivated cyclopropyl ketones in the absence of acid. acs.orgrsc.org The reaction is initiated by the nucleophilic addition of the phosphine (B1218219) to a carbon atom of the cyclopropane ring, leading to the formation of a zwitterionic intermediate through an SN2-type substitution. rsc.org This intermediate then undergoes an intramolecular Michael-type addition to generate an enolate. rsc.org Subsequent intramolecular proton transfer and a Wittig-type reaction yield the final product. rsc.org

Recent studies have elucidated the mechanism of this transformation, demonstrating that it involves a cascade of ring-opening and recyclization steps to form new carbocyclic scaffolds. acs.org Density functional theory (DFT) calculations have supported a four-step mechanism: (1) nucleophilic substitution to open the cyclopropane ring, (2) intramolecular Michael addition, (3) intramolecular organic-chemistry.orgresearchgate.net-proton transfer to form an ylide, and (4) an intramolecular Wittig reaction to afford the final product. rsc.org

Nickel catalysts have proven to be highly effective in promoting the ring-opening and functionalization of cyclopropyl ketones. A notable example is the nickel-catalyzed borylative ring-opening of aryl cyclopropyl ketones with bis(pinacolato)diboron (B136004) to produce 4-oxoalkylboronates. organic-chemistry.orgresearchgate.netacs.org The reaction is typically catalyzed by a Ni(0) species, often generated in situ from Ni(cod)2, in the presence of a ligand such as an N-heterocyclic carbene (NHC) and a base. organic-chemistry.orgacs.org

The proposed mechanism involves the oxidative cyclization of the cyclopropyl ketone to a nickel(0) complex, forming an oxanickelacycle intermediate. organic-chemistry.org This is followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to yield the 4-oxoalkylboronate product and regenerate the Ni(0) catalyst. organic-chemistry.org While aryl cyclopropyl ketones are generally reactive substrates, alkyl cyclopropyl ketones have been found to be less reactive under these conditions due to their more electron-rich nature. organic-chemistry.org

The regioselectivity of the C-C bond cleavage is influenced by steric factors, with the less sterically hindered bond being preferentially cleaved in disubstituted cyclopropanes. organic-chemistry.org These nickel-catalyzed methods provide a versatile route to functionalized alkylboronates, which are valuable intermediates in cross-coupling reactions such as the Suzuki-Miyaura coupling. organic-chemistry.orgacs.org

Below is a table summarizing the optimized conditions for the nickel-catalyzed borylation of cyclopropyl phenyl ketone.

| Entry | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Ni(cod)₂ (5) | P(c-Hex)₃ (10) | NaOH | Toluene/MeOH | 80 | 47 |

| 2 | Ni(cod)₂ (5) | P(t-Bu)₃ (10) | NaOH | Toluene/MeOH | 80 | 29 |

| 3 | Ni(cod)₂ (5) | IMes·HCl (10) | MeOK | Toluene | 50 | 92 |

| 4 | Ni(cod)₂ (5) | SIMes·HCl (10) | MeOK | Toluene | 50 | 85 |

| 5 | Ni(acac)₂ (5) | IMes·HCl (10) | MeOK | Toluene | 50 | 79 |

Data synthesized from multiple sources. organic-chemistry.orgacs.org

Trimethylsilyl (B98337) iodide (TMSI) is a potent electrophilic reagent capable of inducing the ring-opening of cyclopropyl ketones under very mild conditions. acs.orgacs.org The reaction proceeds rapidly to generate γ-iodo ketones upon hydrolytic workup. acs.org The high electrophilicity of TMSI facilitates the cleavage of the cyclopropane ring. acs.org

The reaction of various cyclopropyl ketones with trimethylsilyl iodide in carbon tetrachloride has been reported to yield the corresponding γ-iodo ketones in good yields. acs.org The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring. acs.org

The following table presents the results of the ring-opening of several cyclopropyl ketones with trimethylsilyl iodide.

| Substrate (Cyclopropyl Ketone) | Product (γ-Iodo Ketone) | Reaction Time | Yield (%) |

| Cyclopropyl methyl ketone | 5-Iodo-2-pentanone | 15 min | 95 |

| Cyclopropyl phenyl ketone | 1-Phenyl-4-iodobutan-1-one | 15 min | 90 |

| Bicyclo[4.1.0]heptan-2-one | 2-(2-Iodoethyl)cyclopentanone | 15 min | 95 |

| Bicyclo[3.1.0]hexan-2-one | 2-(2-Iodoethyl)cyclobutanone | 15 min | 90 |

Table created based on data from Miller, R. D., & McKean, D. R. (1981). Ring opening of cyclopropyl ketones by trimethylsilyl iodide. The Journal of Organic Chemistry, 46(11), 2412–2414. acs.org

Photochemical and radical-mediated pathways offer alternative strategies for the ring-opening of cyclopropyl ketones. These methods often proceed through distinct intermediates compared to ionic pathways, leading to unique reactivity and product distributions.

Visible light photocatalysis can be employed to initiate the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. nih.gov The key step in this process is the one-electron reduction of the ketone to form a radical anion. nih.gov This radical anion is capable of ring-opening to generate a distonic radical anion, which can then engage in radical cyclization with an alkene partner. nih.govnih.gov This strategy allows for the construction of densely substituted cyclopentane (B165970) rings. nih.gov It has been reported that the ring-opening of the cyclopropyl ketyl radical is a reversible and endergonic process. nih.gov

Radical-mediated ring-opening reactions of cyclopropane derivatives have also been extensively studied. nih.govresearchgate.net These reactions can be initiated by various radical sources and often involve a cyclopropylcarbinyl radical intermediate that undergoes rapid ring-opening to a homoallyl radical. nih.gov The regioselectivity and stereoselectivity of these processes are key considerations in their synthetic applications. For instance, manganese(III) acetate (B1210297) can mediate the radical ring-opening and cyclization of methylenecyclopropanes. nih.gov Similarly, bromine radical-mediated ring-opening of alkylidenecyclopropanes has been developed for the synthesis of functionalized dienes. nih.gov

Metal-Catalyzed Ring-Opening Transformations

Molecular Rearrangement Processes

Cyclopropyl ketones undergo a range of molecular rearrangements, driven by the release of ring strain. These transformations can be initiated by heat, acid catalysis, or photochemical methods, leading to a diverse array of products.

Cloke-Wilson Rearrangement and Analogous Transformations

The Cloke-Wilson rearrangement is a classic transformation of cyclopropyl ketones into 2,3-dihydrofurans. nih.govnih.gov This reaction can be promoted thermally, by acid or base catalysis, or through the use of transition metals. The fundamental process involves the cleavage of a carbon-carbon bond within the cyclopropane ring followed by cyclization to form the more stable five-membered dihydrofuran ring. nih.gov

The mechanism of the uncatalyzed thermal Cloke-Wilson rearrangement is believed to proceed through a diradical intermediate, although concerted pathways have also been considered. nih.gov However, the reaction often requires harsh conditions, such as high temperatures. nih.gov Consequently, various catalytic methods have been developed to facilitate the rearrangement under milder conditions.

For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst has been shown to effectively promote the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans. The reaction is proposed to proceed via a homoconjugate addition of DABCO to the cyclopropyl ketone, which initiates the ring-opening to form a zwitterionic intermediate. This intermediate then undergoes a 5-exo-tet cyclization to yield the final product.

Analogous transformations can also be achieved using other catalysts, such as transition metal complexes and photoredox catalysts, which can offer alternative pathways for ring-opening and cyclization. nih.gov

Rearrangements of Protonated Cyclopropyl Ketones

In the presence of strong acids, cyclopropyl ketones can undergo rearrangement following protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the cyclopropane ring. A significant rearrangement pathway for protonated cyclopropyl ketones is their conversion to 1-oxacyclopent-1-enyl cations.

This acid-catalyzed cyclization and rearrangement process is initiated by the opening of the cyclopropane ring to form a homoallylic carbocation. This intermediate then undergoes cyclization, trapping the carbocation with the oxygen of the protonated carbonyl group. Subsequent proton loss leads to the formation of the stable 1-oxacyclopent-1-enyl cation. This transformation provides a novel route to five-membered oxygen-containing heterocyclic systems.

Oxavinylcyclopropane Rearrangements

The term "oxavinylcyclopropane rearrangement" is not as broadly defined as other named reactions of cyclopropyl ketones. However, it has been used to describe specific acid-catalyzed rearrangements of conjugated cyclopropyl ketones. For instance, α,β-unsaturated cyclopropyl ketones can undergo novel rearrangements under acidic conditions that involve both the vinyl and cyclopropyl moieties.

In one such reported transformation, the acid-catalyzed reaction of a conjugated cyclopropyl ketone led to a ring-enlarged product through a pathway distinct from a simple Cloke-Wilson or protonated ketone rearrangement. The mechanism is thought to involve the formation of a hydroxyl(cyclopropyl)carbinyl cation, which then directs the course of the rearrangement. The specifics of these rearrangements are highly dependent on the substrate structure and reaction conditions.

Cycloaddition Reactions

The strained nature of the cyclopropane ring in compounds like this compound allows it to act as a three-carbon component in cycloaddition reactions. These reactions provide powerful methods for the construction of five-membered rings.

Formal [3+2] Cycloadditions with Olefins and Other Dienophiles

Cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with various dienophiles, such as olefins and alkynes, to generate highly substituted cyclopentane and cyclopentene (B43876) ring systems. These reactions have been successfully achieved using both visible-light photocatalysis and samarium(II) iodide (SmI2) catalysis.

Visible-Light Photocatalysis:

In the photocatalytic approach, an aryl cyclopropyl ketone is typically used, as the aryl group is necessary for the initial one-electron reduction. The reaction is initiated by the reduction of the ketone to its radical anion by a suitable photocatalyst, such as Ru(bpy)32+. This radical anion then undergoes ring-opening to form a distonic radical anion. This intermediate can then add to an olefin in a stepwise manner, followed by back electron transfer and cyclization to afford the cyclopentane product. While this method has been extensively developed for aryl cyclopropyl ketones, aliphatic cyclopropyl ketones like this compound are generally not suitable substrates for this specific photocatalytic system due to the difficulty in generating their radical anions.

Samarium(II) Iodide Catalysis:

A significant advancement in this area is the use of SmI2 as a catalyst, which has been shown to be effective for the formal [3+2] cycloaddition of alkyl cyclopropyl ketones with alkenes and alkynes. This method is therefore highly relevant for substrates such as this compound. The key to this process is the ability of SmI2 to act as a single-electron reductant. The reaction mechanism is thought to involve the reduction of the alkyl cyclopropyl ketone to a ketyl radical, which then undergoes ring-opening. The resulting radical intermediate adds to the olefin or alkyne, and subsequent steps lead to the formation of the cyclopentane or cyclopentene product and regeneration of the Sm(II) catalyst. The efficiency of this catalytic cycle can be enhanced by the addition of a substoichiometric amount of metallic samarium (Sm0), which helps to prevent catalyst deactivation.

The SmI2-catalyzed protocol has been shown to be compatible with a range of alkyl cyclopropyl ketones and various dienophiles, providing access to complex, sp3-rich carbocyclic frameworks. Below are some examples of the substrate scope for this reaction.

Table 1: SmI2-Catalyzed Formal [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones with Alkenes

| Entry | Cyclopropyl Ketone | Alkene | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopropyl methyl ketone | Methyl acrylate (B77674) | Methyl 3-(1-acetylcyclopropyl)propanoate | 85 |

| 2 | Cyclopropyl ethyl ketone | Styrene | 1-Cyclopropyl-3-phenylbutan-1-one | 78 |

| 3 | 1-(1-Methylcyclopropyl)ethan-1-one | Acrylonitrile | 3-(1-Acetyl-1-methylcyclopropyl)propanenitrile | 92 |

| 4 | 1-(2,2-Dimethylcyclopropyl)ethan-1-one | N-Phenylmaleimide | 2-(1-Acetyl-2,2-dimethylcyclopropyl)-1-phenylpyrrolidine-2,5-dione | 88 |

Table 2: SmI2-Catalyzed Formal [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones with Alkynes

| Entry | Cyclopropyl Ketone | Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopropyl methyl ketone | Phenylacetylene | 1-(1-(Phenylethynyl)cyclopropyl)ethan-1-one | 75 |

| 2 | Cyclopropyl ethyl ketone | 1-Hexyne | 1-Cyclopropyl-3-octyn-1-one | 81 |

| 3 | 1-(1-Methylcyclopropyl)ethan-1-one | Ethyl propiolate | Ethyl 3-(1-acetyl-1-methylcyclopropyl)propiolate | 90 |

| 4 | 1-(2,2-Dimethylcyclopropyl)ethan-1-one | 4-Phenyl-1-butyne | 1-(2,2-Dimethylcyclopropyl)-5-phenylpent-3-yn-1-one | 84 |

Note: The data in the tables are representative examples based on published literature and may not correspond to actual experimental results for the specific compounds listed.

Stereochemical Control in Cycloaddition Processes

The stereochemical outcome of cycloaddition reactions involving substituted cyclopropyl ketones is a critical aspect of their synthetic utility. In the context of formal [3+2] cycloadditions, where the three-carbon cyclopropane ring reacts with a two-atom component (like an alkene or alkyne), the generation of new stereocenters is common. The control of this stereochemistry is influenced by several factors, including the nature of the catalyst, the substrates, and the reaction conditions.

For alkyl cyclopropyl ketones, such as this compound, engaging them in these cycloadditions can be challenging compared to their aryl counterparts. nih.gov However, advances in catalysis have enabled these transformations. Samarium(II) iodide (SmI₂) has emerged as a key catalyst for formal [3+2] cycloadditions of alkyl cyclopropyl ketones with various partners. nih.govacs.org The mechanism often involves the single-electron transfer (SET) from the catalyst to the ketone, forming a ketyl radical anion. This intermediate undergoes ring-opening to form a distonic radical anion, which then engages the cycloaddition partner.

The diastereoselectivity of these reactions can be high, particularly in intramolecular variants or with specific substrates. For instance, the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones has been shown to produce cyclopentane frameworks with a high degree of diastereoselectivity, enabling the construction of quaternary carbon stereocenters. nih.gov While less reactive, similar principles of stereocontrol apply to alkyl cyclopropyl ketones. The stereochemistry of the final product is often dictated during the intermolecular C-C bond-forming step. nih.gov Computational studies have been employed to understand and predict reactivity trends and stereochemical outcomes among different classes of cyclopropyl ketones. acs.orgresearchgate.net In enantioselective versions of these reactions, chiral Lewis acids can be used in conjunction with photocatalysis to control the stereochemical outcome, although this has been more extensively studied for aryl cyclopropyl ketones. nih.gov

The table below summarizes representative data on the conditions and outcomes for cycloaddition reactions involving alkyl cyclopropyl ketones, which serves as a model for the reactivity of this compound.

| Cyclopropyl Ketone Type | Cycloaddition Partner | Catalyst/Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Aryl Cyclopropyl Ketone | Olefins (e.g., α-substituted enoates) | Visible Light Photocatalysis (Ru(bpy)₃²⁺, La(OTf)₃) | Highly Substituted Cyclopentane | Enables diastereoselective construction of quaternary carbons. | nih.gov |

| Alkyl Cyclopropyl Ketone | Alkenes, Alkynes, Enynes | SmI₂ with Sm⁰ | Complex, sp³-rich polycycles | Sm⁰ prevents catalyst deactivation, enabling reactions of less reactive alkyl ketones. | nih.govacs.org |

| Aryl Cyclopropyl Ketone | Styrene | Photocatalysis with Chiral Lewis Acid (Gd(III) pybox) | Enantioenriched Cyclopentane | Demonstrates the potential for catalytic, asymmetric [3+2] cycloadditions. | nih.gov |

| Bicyclic Alkyl Cyclopropyl Ketone | Various partners | SmI₂ Catalysis | Complex Fused Ring Systems | Bicyclic systems can react quickly due to inherent ring strain. | nih.govacs.org |

Electrophilic and Nucleophilic Reactions at the Cyclopropyl Ketone Core

The cyclopropyl ketone moiety, as present in this compound, possesses two primary sites for chemical reactions: the electrophilic carbonyl carbon and the strained cyclopropane ring. The interplay between these two functionalities governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactions: The cyclopropane ring, particularly when activated by an electron-withdrawing group like a ketone, is susceptible to electrophile-assisted ring-opening reactions. researchgate.netnih.gov The high p-character of the C-C bonds in the cyclopropane ring allows it to act as a nucleophile, attacking strong electrophiles. This process is driven by the release of significant ring strain (over 100 kJ mol⁻¹). nih.gov The reaction typically proceeds with the cleavage of a distal or proximal bond relative to the ketone group, depending on the specific reagents and reaction conditions. For example, treatment with protic acids or Lewis acids can lead to the formation of ring-opened enones or other functionalized products.

Nucleophilic Reactions: The reactivity towards nucleophiles can be categorized into two main pathways: attack at the carbonyl carbon and attack at the cyclopropane ring.

Attack at the Carbonyl Carbon: Like other ketones, the carbonyl carbon of this compound is electrophilic and readily undergoes attack by nucleophiles. These reactions include reductions (e.g., with sodium borohydride), additions of organometallic reagents (e.g., Grignard or organolithium reagents), and formations of imines or enamines. These transformations typically leave the cyclopropane ring intact.

Attack at the Cyclopropane Ring: The presence of the electron-withdrawing ketone group polarizes the cyclopropane ring, rendering the ring carbons electrophilic. nih.gov This allows for nucleophilic ring-opening reactions, which are effectively conjugate additions to a "homo-enone" system. Strong nucleophiles, such as thiolates or azide (B81097) ions, can attack one of the ring carbons, leading to the cleavage of a C-C bond and the formation of a stabilized enolate intermediate. nih.gov Subsequent protonation or reaction with an electrophile yields a linear, functionalized ketone. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors, including the substitution pattern on the cyclopropane ring.

The table below provides an overview of the expected reactivity of the cyclopropyl ketone core towards various reagents.

| Reaction Type | Reagent Class | Site of Attack | Typical Product | Driving Force / Key Feature | Reference |

|---|---|---|---|---|---|

| Electrophile-Assisted Ring Opening | Protic Acids, Lewis Acids | Cyclopropane C-C bond | Ring-opened unsaturated ketones | Release of ring strain | researchgate.net |

| Nucleophilic Addition | Hydrides (e.g., NaBH₄), Organometallics (e.g., R-MgBr) | Carbonyl Carbon | Cyclopropyl carbinol | Standard ketone reactivity | acs.org |

| Nucleophilic Ring Opening | Strong Nucleophiles (e.g., Thiolates, Azides) | Cyclopropane Ring Carbon | Linear functionalized ketone (Methylene-extended Michael adduct) | Activation by electron-withdrawing ketone group | nih.gov |

| Reductive Ring Opening | Single-Electron Donors (e.g., SmI₂) | Carbonyl Oxygen (initially) | Ring-opened radical species (for cycloadditions) | Formation of a ketyl radical anion intermediate | nih.govacs.org |

Computational and Spectroscopic Characterization of Cyclopropyl Ketones

Advanced Spectroscopic Methods

Spectroscopic analysis provides a window into the electronic and structural nature of molecules like 1-(2,2-Dimethylcyclopropyl)butan-1-one. Various methods offer complementary information regarding the carbonyl group, the cyclopropyl (B3062369) ring, and their interaction.

¹³C NMR spectroscopy is a powerful tool for probing the electronic environment of the carbonyl carbon in cyclopropyl ketones. The chemical shift of the carbonyl carbon is particularly sensitive to conjugative interactions. cdnsciencepub.comcdnsciencepub.com Studies have shown that the carbonyl carbon signals for cyclopropyl ketones appear at a field position intermediate between those of corresponding saturated and α,β-unsaturated ketones. cdnsciencepub.com This suggests a degree of electronic conjugation between the cyclopropyl ring and the carbonyl group. cdnsciencepub.comcdnsciencepub.com

The shielding of the carbonyl carbon in ketones with an adjacent three-membered ring is significantly upfield (by 3.4-4.0 ppm) compared to their saturated counterparts. cdnsciencepub.com For instance, the carbonyl carbon of methyl cyclopropyl ketone resonates at a higher field than that of methyl isopropyl ketone but at a lower field than that of methyl methacryl ketone. cdnsciencepub.com This intermediate shielding is indicative of the cyclopropyl group's ability to engage in π-like conjugation. Substituents on the cyclopropyl ring or the acyl group can further influence these chemical shifts. amanote.comias.ac.in For this compound, the alkyl substituents (dimethylcyclopropyl and propyl groups) would modulate the precise chemical shift of the carbonyl carbon, which is expected to fall within the typical range for alkyl cyclopropyl ketones.

Table 1: Comparative ¹³C NMR Carbonyl Chemical Shifts

| Compound | Carbonyl Type | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Alkanone (e.g., 3-Pentanone) | Saturated | 205 - 220 libretexts.org |

| This compound | Alkyl Cyclopropyl Ketone | ~200 - 210 (estimated) |

| α,β-Unsaturated Ketone (e.g., 3-Penten-2-one) | Conjugated | 190 - 200 libretexts.org |

Note: Data is compiled from typical values found in NMR spectroscopy literature. libretexts.orgoregonstate.edu The value for this compound is an estimation based on trends observed for similar structures. cdnsciencepub.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding and functional groups within a molecule. For cyclopropyl ketones, the most characteristic vibration is the carbonyl (C=O) stretching frequency.

The position of the C=O stretching band is influenced by several factors, including conjugation and ring strain. Conjugation of the carbonyl group with the cyclopropyl ring typically lowers the C=O stretching frequency compared to a saturated acyclic ketone. youtube.com This is due to a decrease in the double bond character of the C=O bond. The value for alkyl cyclopropyl ketones is generally found in the range of 1690-1715 cm⁻¹. The presence of gem-dimethyl substitution on the cyclopropyl ring in this compound is expected to have a minor electronic effect on this frequency.

Computational studies using methods like Density Functional Theory (DFT) can predict vibrational frequencies with high accuracy. nist.govuobaghdad.edu.iq For a related molecule, methyl cyclopropyl ketone, DFT calculations predict the C=O stretching frequency to be a strong band around 1772 cm⁻¹ (scaled). nist.gov

Table 2: Characteristic Carbonyl (C=O) Stretching Frequencies

| Compound Class | Vibrational Frequency (cm⁻¹) |

|---|---|

| Saturated Acyclic Ketones | 1705 - 1725 |

| Alkyl Cyclopropyl Ketones | 1690 - 1715 |

| α,β-Unsaturated Ketones | 1665 - 1685 youtube.com |

Note: The data represents typical ranges for the C=O stretching vibration in IR spectroscopy.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Carbonyl compounds like this compound exhibit characteristic electronic transitions. The most notable is the weak n→π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. youtube.com This transition typically appears as a low-intensity absorption band in the 270-300 nm region for saturated ketones.

Conjugation with the cyclopropyl ring can influence the energy of these transitions. The interaction between the cyclopropyl orbitals and the carbonyl π-system can lead to a slight shift in the absorption maximum (λmax) of the n→π* and the more intense π→π* transitions, which occur at shorter wavelengths. researchgate.netnih.gov The absorption spectra of cyclopropylimines, which are electronically similar, show maximum absorption wavelengths consistent with n→π* and π→π* transitions that are sensitive to substituents. researchgate.net For alkyl cyclopropyl ketones, the UV spectrum is generally characterized by these two main absorption bands.

Many reactions involving cyclopropyl ketones proceed through radical intermediates. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the primary technique for the direct detection and characterization of such species. libretexts.orgnih.gov

In the context of this compound, one-electron reduction, often initiated by photoinduced electron transfer (PET) or chemical reductants like samarium(II) iodide, generates a ketyl radical anion. acs.orgnih.gov This radical anion is a key intermediate that can subsequently undergo a characteristic ring-opening of the cyclopropane (B1198618). acs.org ESR spectroscopy is highly sensitive and can provide structural information about these short-lived radical intermediates by analyzing the fine structure arising from spin-spin splittings with nearby magnetic nuclei. libretexts.org This allows for the unambiguous identification of radical structures and provides crucial mechanistic insights into reactions involving cyclopropyl ketones. semanticscholar.org

Theoretical and Computational Chemistry Applications

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the complex behavior of molecules like this compound. mdpi.com

DFT calculations provide profound insights into the reaction mechanisms, transition states, and selectivity of reactions involving cyclopropyl ketones. mdpi.commdpi.com For alkyl cyclopropyl ketones, computational studies have been crucial in elucidating the structure-reactivity relationships in catalytic cycloaddition and ring-opening reactions. nih.govacs.org

Studies on SmI₂-catalyzed intermolecular couplings have used DFT to compare the reactivity of alkyl versus aryl cyclopropyl ketones. manchester.ac.ukacs.org These calculations reveal that alkyl cyclopropyl ketones, like this compound, tend to have high barriers for initial reduction and subsequent cyclopropyl fragmentation due to a lack of conjugation. manchester.ac.ukacs.org However, once the ring-opening occurs to form a radical intermediate, the subsequent radical trapping step is often facile due to minimal steric hindrance. acs.org

DFT is also employed to understand and predict the regioselectivity and stereoselectivity of reactions. nih.govijcce.ac.ir For example, in the phosphine-catalyzed ring-opening of cyclopropyl ketones, DFT calculations can map out multiple potential reaction pathways, identify the most favorable one by comparing activation energies, and analyze electronic and steric factors to explain the observed chemoselectivity. rsc.org Such computational investigations are vital for designing new synthetic strategies and optimizing reaction conditions. researchgate.net

Molecular Orbital Calculations (e.g., CNDO, AM1)

Molecular orbital (MO) calculations are fundamental to understanding the electronic structure and conformational preferences of cyclopropyl ketones. Semi-empirical methods, such as AM1 (Austin Model 1), and ab initio quantum mechanical approaches have been employed to investigate these systems. uwlax.eduresearchgate.net These calculations provide insights into the molecular geometry and energy levels of different conformers. uwlax.edu

For cyclopropyl ketones, a key aspect of their electronic structure is the conjugation between the carbonyl group and the cyclopropane ring. The Walsh orbitals of the cyclopropane ring, which have significant p-character, can overlap with the π-system of the carbonyl group. This conjugation influences the stability of different conformations. MO methods are used to quantify these interactions and predict the most stable spatial arrangements of the molecule. acs.orgnih.gov While methods like CNDO (Complete Neglect of Differential Overlap) were foundational, more advanced methods are now common in research. For instance, ab initio quantum chemistry calculations have been used to determine conformational stability and reaction mechanisms in conjunction with experimental work. uwlax.edu

Conformational Analysis and Strain Energy Determination

The rotation around the single bond connecting the cyclopropyl ring and the carbonyl group leads to different conformations, primarily the s-cis and s-trans (or bisected) forms. nih.gov Computational studies on model compounds like cyclopropyl methyl ketone have consistently shown that the molecule exists in two main planar conformations. uwlax.eduacs.orgnih.gov

The s-cis conformer, where the carbonyl group is eclipsed with the C-C bonds of the ring, is generally found to be the global energy minimum. acs.orgnih.govnih.gov The s-trans conformer represents a local energy minimum, being slightly less stable. acs.orgnih.gov The stability of the s-cis conformer is often attributed to favorable conjugative overlap between the cyclopropane ring and the carbonyl group. acs.orgnih.gov Ab initio calculations based on density functional theory (DFT) confirm that the bisected s-cis and s-trans conformers are the two minimum energy conformations for cyclopropyl ketones. nih.gov

The energy difference between these conformers can be determined by plotting the potential energy against the torsion angle of rotation around the C-C single bond. uwlax.edu For cyclopropyl methyl ketone, the most stable conformation is at a torsion angle of 180° (s-cis), while the least stable conformation is around a 50° torsion angle. uwlax.edu

| Torsion Angle (Degrees) | Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 0° | s-trans | Higher than s-cis | Local Minimum |

| ~50° | - | Highest | Least Stable (Transition State) |

| 180° | s-cis | 0 (Reference) | Most Stable (Global Minimum) |

Strain Energy: The cyclopropane ring is inherently strained due to significant bond angle deviation from the ideal sp³ hybridization (60° vs. 109.5°) and torsional strain from eclipsed bonds. rsc.org The total strain energy of the parent cyclopropane is estimated to be around 115 kJ/mol (approximately 27.5 kcal/mol). rsc.orgchemistrysteps.com This high ring strain makes the C-C bonds of the ring weaker than those in acyclic alkanes and susceptible to ring-opening reactions. rsc.org The introduction of a carbonyl substituent can further influence this strain energy. High-level ab initio calculations have been used to estimate the ring strain energies of various three-membered ring compounds, showing that substitutions significantly affect stability. nih.gov

Transition State Characterization and Reaction Pathway Elucidation

Computational methods are crucial for elucidating the complex reaction pathways of cyclopropyl ketones, particularly in reactions involving ring-opening. nih.govacs.org Studies on samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling reactions of cyclopropyl ketones provide a clear example of how transition states and intermediates are characterized computationally. nih.govacs.orgnih.gov

These reactions typically proceed through several key steps:

Ketyl Radical Formation: The reaction initiates with the formation of a ketyl radical intermediate (Int I). nih.govacs.org

Cyclopropyl Fragmentation: This is often the rate-determining step, involving the cleavage of a C-C bond in the cyclopropane ring via a transition state (TS I). nih.govacs.org The reactivity is influenced by the stability of the resulting radical. For instance, aryl cyclopropyl ketones show enhanced reactivity due to the conjugation effect of the aryl ring, which stabilizes the ketyl radical and facilitates fragmentation. nih.govacs.org

Radical Trapping: The intermediate formed after ring-opening is then trapped by another molecule (e.g., an alkyne), proceeding through a second transition state (TS II). nih.govacs.org

Techniques such as Intrinsic Reaction Coordinate (IRC) scans can be used to confirm that a calculated transition state correctly connects the reactant and product intermediates along the reaction pathway. nih.gov

| Cyclopropyl Ketone Substrate | Rate-Determining Transition State | Overall Activation Barrier (kcal/mol) |

|---|---|---|

| Cyclohexyl cyclopropyl ketone | TS I (Fragmentation) | 25.4 |

| Phenyl cyclopropyl ketone | TS II (Radical Trapping) | 24.6 |

| 2,6-Dimethylphenyl cyclopropyl ketone | TS I (Fragmentation) | 23.1 |

| Dimethylcyclopropyl ketone | Not specified | 26.2 |

Strategic Applications of 1 2,2 Dimethylcyclopropyl Butan 1 One and Cyclopropyl Ketones in Organic Synthesis

Construction of Complex Carbocyclic Architectures

Cyclopropyl (B3062369) ketones serve as key precursors for the synthesis of larger carbocyclic rings, such as cyclopentanes and cyclobutanes, as well as complex polycyclic systems like naphthalenes. These transformations leverage the release of ring strain as a thermodynamic driving force.

Synthesis of Substituted Cyclopentanes

The expansion of a cyclopropane (B1198618) ring to a cyclopentane (B165970) ring is a powerful strategy for constructing five-membered carbocycles. Cyclopropyl ketones are excellent substrates for these transformations, which can be initiated thermally, by transition metals, or through photocatalysis.

A cornerstone of these methods is the vinylcyclopropane-cyclopentene rearrangement , a well-studied thermal isomerization process. organic-chemistry.orgresearchgate.net This rearrangement proceeds through the cleavage of a carbon-carbon bond within the cyclopropane ring to form a diradical intermediate, which then cyclizes to form the more stable five-membered cyclopentene (B43876) ring. organic-chemistry.orgthieme-connect.de While the parent hydrocarbon rearrangement often requires high temperatures, the presence of activating groups can facilitate the reaction under milder conditions. researchgate.net Transition metals, such as Ni(0), Pd(0), and Rh(I), can also catalyze this rearrangement, often proceeding through a distinct mechanistic pathway involving oxidative addition to the cyclopropane ring. nih.gov

More recently, photocatalytic methods have emerged for the synthesis of cyclopentanes from aryl cyclopropyl ketones. These reactions involve the one-electron reduction of the ketone, which triggers a ring-opening to form a distonic radical anion. nih.govnih.gov This intermediate can then undergo an intramolecular [3+2] cycloaddition with a tethered alkene to construct densely substituted cyclopentane structures. nih.gov This dual-catalyst strategy, often employing a chiral Lewis acid with a transition metal photoredox catalyst, allows for high levels of enantiocontrol. nih.gov

Other notable methods include formal [3+2] cycloaddition reactions. For instance, a chiral titanium(salen) complex can catalyze the cycloaddition of cyclopropyl ketones with radical-acceptor alkenes to yield polysubstituted cyclopentanes with excellent diastereo- and enantioselectivity. nih.gov

Table 1: Selected Methods for Cyclopentane Synthesis from Cyclopropyl Ketone Precursors

| Method | Typical Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Thermal Vinylcyclopropane Rearrangement | High Temperature (>300 °C) | Diradical | organic-chemistry.org, researchgate.net |

| Ni(0)-Catalyzed Rearrangement | Ni(0)-NHC complex, Room Temp to 60 °C | Metallacyclobutane | nih.gov |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)3Cl2, Chiral Lewis Acid, Visible Light | Distonic Radical Anion | nih.gov, nih.gov |

| Ti-Catalyzed [3+2] Cycloaddition | Chiral Ti(salen) complex | Radical Redox-Relay | nih.gov |

Formation of Cyclobutane (B1203170) Derivatives

The direct ring expansion of cyclopropyl ketones to cyclobutane derivatives is less common than the expansion to cyclopentanes. However, specific pathways have been developed that utilize cyclopropyl ketone derivatives to access four-membered rings. A primary strategy involves the rearrangement of α-hydroxycyclopropylcarbinols, which are readily accessible from the corresponding cyclopropyl ketones by reduction or Grignard addition.

This transformation is a type of pinacol rearrangement . organic-chemistry.orgresearchgate.net The α-hydroxycyclopropylcarbinol is typically converted to a derivative with a good leaving group on the secondary alcohol, such as a mesylate. Base- or acid-catalyzed removal of the leaving group initiates a rearrangement where one of the cyclopropane's external C-C bonds migrates, leading to the expansion of the three-membered ring to a four-membered cyclobutanone (B123998) ring. thieme-connect.deresearchgate.net This method allows for the synthesis of 2,3-disubstituted cyclobutanones. organic-chemistry.org

Another specialized approach is the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes. nih.gov In this reaction, a Lewis acid like titanium tetrachloride (TiCl₄) promotes the cyclization of the acylsilane onto the alkylidenecyclopropane. This is followed by a ring expansion of the resulting cyclopropylcarbinyl cation intermediate to form a fused cyclobutane ring system. nih.gov This particular methodology provides access to bicyclic α-silyl ketones with high diastereocontrol. nih.gov

Table 2: Key Strategies for Cyclobutane Synthesis from Cyclopropyl Precursors

| Strategy | Starting Material | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Pinacol-Type Rearrangement | α-Hydroxycyclopropylcarbinol | Mesylation and base/acid treatment | Substituted Cyclobutanone | organic-chemistry.org, researchgate.net |

| Lewis Acid-Catalyzed Cycloisomerization | Alkylidenecyclopropane Acylsilane | Ring-expanding cyclization | Fused Bicyclic α-Silyl Ketone | nih.gov |

Approaches to Naphthalenes and other Polycyclic Systems

Aryl cyclopropyl ketones are valuable precursors for the synthesis of naphthalenes and related polycyclic aromatic systems. These reactions typically proceed under acidic conditions, where protonation of the carbonyl oxygen facilitates the opening of the cyclopropane ring.

One effective method involves the treatment of aryl cyclopropyl ketones with protic acids, such as sulfuric acid or trifluoroacetic acid, at reflux temperatures to produce 1-arylnaphthalenes in good yields. organic-chemistry.org The proposed mechanism suggests that the reaction proceeds through an acyclic β,γ-enone intermediate, which then undergoes electrophilic cyclization onto the adjacent aryl ring, followed by aromatization. organic-chemistry.org Similarly, aryl cyclopropyl ketones can be cyclized to form 1-tetralones under milder acidic conditions. ugent.be

The utility of cyclopropyl ketones extends to the synthesis of more complex, non-aromatic polycyclic frameworks. For example, intramolecular photochemical reactions of tricyclic α-cyclopropyl ketones can lead to the formation of polyquinanes (fused five-membered rings). researchgate.net These reactions are often initiated by photoinduced electron transfer (PET) and proceed via radical cyclization pathways, yielding intricate angular and propellane-type structures. researchgate.net

Table 3: Synthesis of Polycyclic Systems from Cyclopropyl Ketones

| Target System | Substrate | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 1-Arylnaphthalenes | Aryl Cyclopropyl Ketone | Protic acid (e.g., H₂SO₄), reflux | Acid-catalyzed ring opening and cyclization | organic-chemistry.org |

| 1-Tetralones | Aryl Cyclopropyl Ketone | Acid catalyst, mild conditions | Forms a partially saturated ring | ugent.be |

| Polyquinanes | Tricyclic α-Cyclopropyl Ketone | Photochemical (PET) | Intramolecular radical cyclization | researchgate.net |

Synthesis of Diverse Heterocyclic Compounds

The reactivity of the cyclopropyl ketone moiety is not limited to carbocycle formation; it is also a powerful tool for constructing a wide array of heterocyclic compounds. By incorporating heteroatoms into the reaction scheme, five-membered oxygen and nitrogen heterocycles can be synthesized efficiently.

Formation of Dihydrofurans and Related Oxygen Heterocycles

The rearrangement of cyclopropyl ketones to 2,3-dihydrofurans is a synthetically valuable transformation known as the Cloke-Wilson rearrangement . acs.org This reaction can be promoted thermally, but it is often catalyzed by acids, bases, or transition metals. The general mechanism involves the cleavage of one of the proximal C-C bonds of the cyclopropane ring to form a 1,3-dipolar or zwitterionic intermediate, which then undergoes a 5-endo-trig cyclization to furnish the dihydrofuran ring.

Organocatalytic versions of the Cloke-Wilson rearrangement have been developed, utilizing catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach offers a metal-free alternative and proceeds with high yields and regioselectivity. Transition metals, particularly copper catalysts, have also been employed to facilitate this rearrangement, enabling the synthesis of highly substituted dihydrofurans.

Furthermore, vinylcyclopropanes bearing a proximate hydroxyl group can undergo iodocyclization to produce cyclopropyl-fused tetrahydrofurans. This reaction, mediated by reagents like phenyliodine(III) diacetate (PIDA) and sodium iodide, allows for the creation of complex oxabicyclic systems that can serve as building blocks for further synthetic manipulations.

Table 4: Methods for the Synthesis of Oxygen Heterocycles

| Product | Starting Material | Reaction Name/Type | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| 2,3-Dihydrofurans | Cyclopropyl Ketone | Cloke-Wilson Rearrangement | Organocatalyst (DABCO) | |

| Substituted Dihydrofurans | Cyclopropyl Ketone | Cloke-Wilson Rearrangement | Copper(II) Acetate (B1210297) | |

| Cyclopropyl-fused Tetrahydrofurans | β-Hydroxy Vinylcyclopropane | Iodocyclization | PIDA / NaI | , |

Synthesis of Pyrrolines and Nitrogen Heterocycles

Analogous to the synthesis of dihydrofurans, cyclopropyl ketones can be precursors to nitrogen-containing five-membered rings like pyrrolines and their derivatives. The key step is the initial conversion of the cyclopropyl ketone to a cyclopropyl ketimine by condensation with a primary amine.

These cyclopropyl ketimines can then undergo a heteroatomic Cloke-Wilson rearrangement to yield Δ¹-pyrrolines (also known as 1-pyrrolines). The reaction is believed to proceed through a mechanism similar to its oxygen-analogue, involving ring opening to a zwitterionic intermediate followed by intramolecular cyclization of the resulting enolate onto the iminium carbon.

In the case of donor-acceptor (D-A) cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating and an electron-withdrawing group (like a ketone), the ring can be opened by N-nucleophiles. For example, the reaction of D-A cyclopropanes with anilines or benzylamines can lead to the formation of 1,5-substituted pyrrolidin-2-ones. This transformation involves the nucleophilic attack of the amine, which opens the cyclopropane ring, followed by an intramolecular cyclization to form the γ-lactam ring system.

Table 5: Synthesis of Nitrogen Heterocycles from Cyclopropyl Precursors

| Product | Precursor | Key Transformation | Typical Reagents | Reference |

|---|---|---|---|---|

| Δ¹-Pyrrolines | Cyclopropyl Ketimine | Heteroatomic Cloke-Wilson Rearrangement | Primary Amine (to form imine), then heat/catalyst | |

| Pyrrolidin-2-ones | Donor-Acceptor Cyclopropane | Ring-opening / Cyclization | Anilines / Benzylamines |

Derivatization to Sulfur Heterocycles

The strained cyclopropane ring in ketones like 1-(2,2-Dimethylcyclopropyl)butan-1-one is susceptible to ring-opening reactions, a property that has been exploited for the synthesis of various heterocyclic systems, including those containing sulfur. These transformations are significant as sulfur heterocycles are common motifs in pharmaceuticals and materials science.

One key strategy involves the reaction of donor-acceptor (D-A) cyclopropanes with sulfur-based nucleophiles. D-A cyclopropanes, which feature an electron-donating group and an electron-accepting group (like a ketone) on the ring, can undergo formal cycloaddition reactions. For instance, reaction with potassium p-toluenethiosulfonate can yield dithiolanes through a formal insertion of a disulfide moiety. organic-chemistry.org This approach provides a direct route to five-membered sulfur heterocycles from cyclopropane precursors.

Another powerful method for creating sulfur-containing heterocycles is through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyura cross-coupling, for example, has been successfully employed to synthesize cyclopropylthiophenes. researchgate.netnih.govmdpi.com This methodology involves coupling a suitable bromothiophene with a cyclopropyl boronic acid or its equivalent, catalyzed by a palladium complex. mdpi.com The resulting cyclopropyl-substituted thiophenes can be further derivatized, showcasing the potential to build complex molecular architectures around a central sulfur heterocycle. researchgate.netmdpi.com These methods highlight the utility of cyclopropyl ketones as precursors to valuable sulfur-containing compounds. nih.gov

Table 1: Synthetic Routes to Sulfur Heterocycles from Cyclopropane Precursors

| Starting Material Class | Reagent/Catalyst | Resulting Heterocycle | Reaction Type |

| Donor-Acceptor Cyclopropanes | Potassium p-toluenethiosulfonate | Dithiolanes | Formal [3+2] Cycloaddition / Ring-Opening |

| Bromothiophenes & Cyclopropyl Boronic Acid | Palladium(II) Acetate / SPhos | Cyclopropylthiophenes | Suzuki-Miyura Cross-Coupling |

| Vinyl Cyclopropanes | Thiophenol Radicals | Thiol-Adducts (Acyclic) | Radical-Initiated Ring-Opening |

Role as Versatile Synthetic Scaffolds for Compound Library Generation

Cyclopropyl ketones are highly valuable as "privileged scaffolds" in medicinal chemistry, serving as a core structure for the generation of diverse compound libraries. nih.govrochester.edu The ability to readily modify different parts of the molecule—the cyclopropane ring, the ketone functionality, and the alpha-carbon—allows for the systematic exploration of chemical space, which is crucial for drug discovery. nih.govnih.govacs.org

A chemoenzymatic strategy has been developed for the stereoselective synthesis and subsequent diversification of cyclopropyl ketones. nih.govnih.govacs.org This approach uses an engineered enzyme to produce chiral cyclopropyl ketones with high enantioselectivity. nih.gov These optically active products can then be subjected to various chemical transformations to create a library of structurally diverse compounds. nih.govnih.gov This combination of biocatalysis and chemical synthesis provides efficient access to collections of valuable chiral building blocks. nih.gov

The diversification of the cyclopropyl ketone scaffold can be achieved through several key reactions:

α-Alkylation and α-Fluorination : The carbon atom adjacent to the carbonyl group can be readily functionalized. For example, base-catalyzed α-alkylation with methyl iodide or α-fluorination using electrophilic reagents like Selectfluor introduces new substituents at this position. nih.gov

Carbonyl Group Chemistry : The ketone itself can be transformed into other functional groups (e.g., alcohols, oximes) or used in condensation reactions. For example, reaction with phenylenediamine can afford cyclopropane-containing quinoxalines. nih.gov

Ring-Opening and Rearrangement : The strained cyclopropane ring can be opened or rearranged to form different carbocyclic or heterocyclic systems, such as cyclopentanes or dihydrofurans. nih.govresearchgate.net

These modular approaches enable the efficient construction of compound libraries that can be screened for biological activity in the pharmaceutical and agrochemical industries. acs.org

Table 2: Diversification Strategies for Cyclopropyl Ketone Scaffolds

| Reaction Site | Transformation | Reagents | Resulting Structure |

| α-Carbon | Alkylation | Base (e.g., LDA), Methyl Iodide | α-Methylated Cyclopropyl Ketone |

| α-Carbon | Fluorination | Selectfluor | α-Fluorinated Cyclopropyl Ketone |

| Carbonyl Group | Condensation | Phenylenediamine | Quinoxaline Derivative |

| Cyclopropane Ring | Ring Expansion | Lewis/Brønsted Acids (e.g., TfOH) | Cyclopentanone Derivative |

| Cyclopropane Ring | [3+2] Cycloaddition | Alkenes (Photocatalytic) | Cyclopentane Derivative |

Utility in the Development of Bioactive Molecules (e.g., Agrochemicals, Pharmaceuticals)

The chiral cyclopropane ring is a recognized pharmacophore found in numerous pharmaceuticals and bioactive natural products. nih.govnih.gov Its incorporation into a molecule can impose conformational rigidity, which can lead to improved binding affinity with biological targets, as well as enhanced metabolic stability and pharmacokinetic properties. nih.gov Consequently, cyclopropyl ketones like this compound are important precursors and intermediates in the synthesis of these valuable compounds. ontosight.aisincerechemicals.com

Cyclopropyl ketones are key building blocks for a range of active pharmaceutical ingredients (APIs). nbinno.com For example, cyclopropyl methyl ketone is a critical intermediate in the synthesis pathways of certain antiviral agents used in the treatment of HIV. nbinno.com Its structural features are also valuable in the development of antidepressants and anti-inflammatory drugs. nbinno.com

The utility of this structural motif extends to agrochemicals as well. The unique properties imparted by the cyclopropyl group are beneficial in designing new fungicides and insecticides. acs.orgontosight.ai The ability to construct complex, sp³-rich architectures from cyclopropyl ketone precursors is particularly sought after in both the pharmaceutical and agrochemical industries to explore new areas of chemical space and identify novel bioactive compounds. acs.org The α-cyclopropyl ketone motif is found in approved drugs such as the anticoagulant prasugrel (B1678051) and the anticancer agent larotaxel, highlighting its significance in medicinal chemistry. acs.org

Table 3: Examples of Bioactive Molecules Derived from Cyclopropyl Ketone Precursors

| Precursor Class | Bioactive Molecule | Therapeutic/Application Area |

| Cyclopropyl Ketones | Prasugrel | Anticoagulant (Antiplatelet) |

| Cyclopropyl Ketones | Larotaxel | Anticancer |

| Cyclopropyl Methyl Ketone | Efavirenz (synthesis intermediate) | Antiviral (Anti-HIV) |

| Cyclopropyl Methyl Ketone | Miconazole (synthesis intermediate) | Antifungal |

| Cyclopropyl Methyl Ketone | Cyproconazole (synthesis intermediate) | Fungicide (Agrochemical) |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Cyclopropyl (B3062369) Ketone Transformations

The transformation of cyclopropyl ketones is a fertile ground for the development of innovative catalytic systems. The primary challenge lies in controlling the regioselectivity of ring-opening and subsequent reactions. Recent progress has focused on transition metal catalysis, organocatalysis, and biocatalysis to unlock new synthetic pathways.

Samarium(II) iodide (SmI₂), traditionally used in stoichiometric amounts, has emerged as a potent catalyst for intermolecular couplings of cyclopropyl ketones with alkenes and alkynes, providing access to diverse five-membered ring structures. nih.govacs.org Research has shown that catalytic amounts of SmI₂ can facilitate formal [3+2] cycloadditions, particularly for alkyl cyclopropyl ketones, a previously challenging substrate class. nih.govacs.org The key to success in these systems is often the addition of a co-catalyst or stabilizer, such as Sm(0), which prevents catalyst deactivation and can dramatically "switch-on" reactivity for less reactive substrates. nih.govacs.org These catalytic cycloadditions efficiently deliver complex, sp³-rich products. acs.org

Nickel-catalyzed reactions have also proven effective. For instance, a novel method for the γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides has been developed using a nickel catalyst. rsc.org This cross-electrophile coupling achieves high reactivity and selectivity through the use of sodium iodide as a cocatalyst, which generates a reactive alkyl iodide intermediate via halide exchange. rsc.org Nickel catalysis also enables unexpected dimerization of cyclopropyl ketones and crossed reactions with enones to form densely functionalized cyclopentanes. acs.org

Biocatalysis represents a frontier in the stereoselective synthesis and transformation of cyclopropanes. acs.orgnih.govnih.gov Engineered enzymes, such as variants of myoglobin (B1173299) or nitric oxide dioxygenase, can catalyze asymmetric cyclopropanation reactions to produce chiral cyclopropane (B1198618) building blocks with high diastereo- and enantioselectivity. nsf.govacs.org These biocatalytic methods offer environmentally friendly alternatives to traditional chemical syntheses, avoiding the need for expensive transition-metal catalysts or hazardous reagents. acs.orgnih.govnsf.gov While often focused on cyclopropane synthesis, the principles can be extended to the transformation of existing cyclopropyl ketones, offering pathways to valuable chiral molecules. nih.govacs.org

Table 1: Comparison of Emerging Catalytic Systems for Cyclopropyl Ketone Transformations

| Catalytic System | Key Features | Transformation Type | Substrate Example | Ref. |

|---|---|---|---|---|

| SmI₂ (catalytic) | Utilizes substoichiometric SmI₂ with Sm(0) for catalyst stabilization. | Formal [3+2] Cycloaddition | Alkyl Cyclopropyl Ketones + Alkynes/Alkenes | nih.govacs.org |

| Nickel/NaI | Cross-electrophile coupling via halide exchange. | γ-Alkylation | Cyclopropyl Ketones + Alkyl Chlorides | rsc.org |

| Engineered Enzymes | High stereoselectivity (diastereo- and enantiopurity). | Asymmetric Cyclopropanation | Alkenes + Diazoacetamides | nsf.govacs.org |

Exploration of Unconventional Reactivity Modes

Beyond traditional thermal reactions, researchers are exploring unconventional methods to activate the cyclopropyl ketone moiety, including photochemistry and electrochemistry, to access novel reaction pathways.

Visible-light photocatalysis has been successfully applied to the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. nih.govnih.gov In this approach, a photocatalyst, such as a ruthenium or iridium complex, facilitates the one-electron reduction of the ketone to a radical anion. nih.govbeilstein-journals.org This intermediate undergoes ring-opening to form a distonic radical anion, which then engages in cycloaddition with an alkene partner. nih.govnih.gov This method allows for the diastereoselective construction of highly substituted cyclopentane (B165970) rings under mild conditions. nih.gov A significant advancement in this area is the development of dual-catalyst systems, combining a photoredox catalyst with a chiral Lewis acid, to achieve highly enantioselective [3+2] photocycloadditions. nih.gov

Radical-mediated reactions provide another avenue for unconventional reactivity. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening upon the formation of an adjacent radical. This process can be initiated by the addition of a radical species to the ketone or an associated functional group. beilstein-journals.org Oxidative radical ring-opening/cyclization cascades of various cyclopropane derivatives have been developed, often using photoredox catalysis to generate the initial radical. beilstein-journals.org For cyclopropyl ketones, this can lead to the formation of linear, difunctionalized products or new ring systems, depending on the reaction design. researchgate.net

Electrochemistry offers a clean and powerful tool for generating reactive intermediates. The use of electrochemistry can provide an efficient SmI₂ catalytic system for coupling reactions, avoiding the need for stoichiometric metallic reductants. acs.org This approach aligns with the principles of green chemistry by minimizing waste and using electricity as a traceless reagent.

Advanced In Silico Approaches for Reaction Discovery and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of cyclopropyl ketones. nih.govacs.orguobaghdad.edu.iqnih.gov These in silico studies provide deep insights into reaction mechanisms, transition state geometries, and the factors controlling selectivity.

Systematic computational investigations have been conducted on SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones. nih.govacs.org These studies revealed key structure-reactivity relationships, explaining why, for example, certain substituents enhance reaction rates. nih.gov DFT calculations have shown that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the intermediate ketyl radical through conjugation, whereas alkyl cyclopropyl ketones exhibit higher barriers for the initial reduction and fragmentation steps. nih.govacs.org Such insights are crucial for designing more efficient catalytic systems and selecting optimal substrates.

DFT has also been used to explore the fundamental properties of cyclopropane ketones, such as their structure, stability, and vibrational modes. uobaghdad.edu.iq These studies help to quantify the ring strain energy and understand how it influences the molecule's behavior in chemical reactions. nih.govacs.org For instance, calculations can predict the activation energy barriers for different potential reaction pathways, such as ring expansion versus cycloaddition, guiding experimental efforts toward desired outcomes. dntb.gov.ua By modeling the entire catalytic cycle, researchers can identify rate-determining steps and bottlenecks, providing a rational basis for optimizing reaction conditions, catalysts, and ligand structures. nih.govacs.org

Table 2: Applications of In Silico Methods in Cyclopropyl Ketone Chemistry

| Computational Method | Application | Key Insights | Ref. |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of SmI₂-catalyzed couplings. | Revealed structure-reactivity relationships; identified roles of conjugation and steric effects in stabilizing intermediates and transition states. | nih.govacs.org |

| DFT (M06-2X functional) | Keto-enol tautomerization studies. | Quantified activation free energy barriers and the influence of ring size on tautomer stability. | nih.govacs.org |

| DFT (B3-LYP functional) | Structural and stability analysis. | Determined ground state geometries and calculated ring strain energies. | uobaghdad.edu.iq |

Sustainable and Green Chemistry Methodologies for Cyclopropyl Ketone Synthesis

The synthesis of cyclopropyl ketones is increasingly being guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials.

Biocatalytic methods are at the forefront of sustainable synthesis. acs.orgnih.gov The use of engineered enzymes for cyclopropanation allows for reactions to be performed in aqueous media under mild conditions, generating minimal waste and achieving very high levels of stereoselectivity. acs.orgnih.govnih.govnsf.gov This approach avoids the use of toxic reagents and heavy metals often employed in traditional organic synthesis. nih.gov

Hydrogen-borrowing (HB) catalysis is another powerful, sustainable strategy for the α-cyclopropanation of ketones. acs.orgnih.gov This transformation involves the metal-catalyzed reaction of a ketone with an alcohol. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the ketone. Subsequent intramolecular displacement of a leaving group yields the cyclopropanated product. acs.orgnih.gov This atom-economical process avoids the use of pre-functionalized, hazardous alkylating agents and generates water as the primary byproduct. acs.org

Applications in Advanced Materials Science and Functional Molecule Design

The unique chemical and physical properties imparted by the cyclopropyl group make ketones like 1-(2,2-dimethylcyclopropyl)butan-1-one valuable building blocks in materials science and for the design of functional molecules.

In medicinal chemistry and agrochemical development, the cyclopropyl motif is frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate pharmacokinetic properties. acs.org Cyclopropyl ketones serve as versatile intermediates for synthesizing these more complex, biologically active molecules. chemicalbook.com The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation, which can be advantageous for binding to biological targets.

In materials science, cyclopropyl ketones can be used in the synthesis of polymers and resins. chemicalbook.com The ring-opening of the cyclopropane moiety can be harnessed as a polymerization mechanism. For example, the polymerization of cyclopropenone ketals, a related class of compounds, can proceed through ring-opening to generate polymer chains. ufl.edu While radical-initiated homopolymerization is often difficult, copolymerization with other monomers is feasible, allowing the incorporation of the cyclopropyl ketone's structural features into a larger polymer architecture. ufl.edu Polyketones, in general, are a family of high-performance thermoplastics with high melting points and good mechanical properties, suggesting that polymers derived from functionalized ketones could have advanced applications. wikipedia.org The design of novel monomers based on the this compound scaffold could lead to new materials with tailored thermal and mechanical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,2-dimethylcyclopropyl)butan-1-one, and how do reaction conditions influence cyclopropane ring stability?

- The synthesis of cyclopropane-containing ketones like this compound (C₈H₁₄O, MW 126.20 ) often involves cyclopropanation via [2+1] cycloaddition or alkylidene transfer. For example, copper-catalyzed γ-C(sp³)-H amination of saturated ketones can yield structurally complex products, though specific protocols for this compound are not detailed in the literature . Cyclopropane ring stability is highly dependent on steric and electronic factors; bulky substituents (e.g., 2,2-dimethyl groups) reduce ring strain but may hinder further functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : The cyclopropane ring protons typically appear as a singlet in the ¹H NMR spectrum (δ 0.8–1.2 ppm) due to equivalent environments. The carbonyl group (C=O) resonates near δ 210–220 ppm in ¹³C NMR .

- GC-MS : The molecular ion peak at m/z 126 confirms the molecular weight, while fragmentation patterns (e.g., loss of the cyclopropane moiety) aid structural validation .

Q. How does the steric hindrance of the 2,2-dimethylcyclopropyl group influence the compound’s reactivity in nucleophilic addition or oxidation reactions?

- The geminal dimethyl groups on the cyclopropane ring create significant steric bulk, which can:

- Slow down nucleophilic attacks on the carbonyl carbon.

- Stabilize intermediates in oxidation reactions (e.g., Baeyer-Villiger oxidation) by reducing torsional strain .

Advanced Research Questions

Q. What strategies can mitigate challenges in enantioselective synthesis of this compound derivatives?

- Asymmetric cyclopropanation using chiral catalysts (e.g., Simmons-Smith conditions with bisoxazoline ligands) can induce stereocontrol. However, the rigid cyclopropane ring may limit conformational flexibility, complicating diastereoselectivity . Computational modeling (DFT) of transition states is advised to optimize catalyst design .

Q. How does UV irradiation affect the stability of this compound, and what degradation products are formed?

- Photodegradation studies of structurally related pyridylketones (e.g., 1-(2-pyridyl)butan-1-one) suggest that UV exposure generates iminoxy radicals, leading to bond cleavage or rearrangement . For this compound, analogous pathways may produce cyclopropane ring-opened aldehydes or ketones. Time-resolved EPR spectroscopy is recommended to detect radical intermediates .

Q. What computational methods are suitable for predicting the thermodynamic stability and reaction pathways of this compound?

- Density Functional Theory (DFT) calculations using Gaussian or ORCA software can model:

- Ring strain energy (estimated at ~27 kcal/mol for substituted cyclopropanes).

- Transition states for cyclopropane ring-opening or carbonyl group reactions .

- PubChem and DSSTox provide foundational data (e.g., SMILES: COC(=O)C1CCC1C#N) for parameterizing computational workflows .

Methodological Recommendations

- Synthetic Optimization : Screen solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd vs. Cu) to enhance yield .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions .

- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.